molecular formula C11H15ClN2O B1379652 5-Phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 1803561-79-6

5-Phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1379652
CAS No.: 1803561-79-6
M. Wt: 226.7 g/mol
InChI Key: GFTHKSJEYYRBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyrrolidine-2-carboxamide hydrochloride (CAS: 1803561-79-6) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₅ClN₂O (including the hydrochloride counterion) and a molecular weight of 226.70 g/mol . Its structure features a pyrrolidine ring substituted with a phenyl group at the 5-position and a carboxamide group at the 2-position. The SMILES notation is C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl, and the InChIKey is YAFZGWDDRQXPLX-UHFFFAOYSA-N . The compound is commercially available with a purity of ≥95% and is typically stored under standard laboratory conditions .

Properties

IUPAC Name

5-phenylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTHKSJEYYRBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803561-79-6
Record name 5-phenylpyrrolidine-2-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of phenylacetonitrile with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

5-Phenylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in various biochemical processes .

Comparison with Similar Compounds

(2R-5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • Exhibits distinct stereochemistry (2R,5R configuration), which may influence receptor binding or metabolic stability .
  • Applications : Used in peptide synthesis and as a chiral building block in medicinal chemistry .

5-Trifluoromethyl-pyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₆H₉ClF₃NO₂
  • Molecular Weight : 225.59 g/mol
  • Key Differences :
    • Substitutes the phenyl group with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic resistance.
    • The carboxylic acid moiety increases acidity compared to the carboxamide in the parent compound .
  • Applications : Common in the design of protease inhibitors due to its electronegative substituent .

(2S,3S)-2-Phenylpyrrolidine-3-carboxylic Acid

  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Key Differences :
    • Shifts the phenyl group to the 2-position and introduces a carboxylic acid at the 3-position, altering steric and electronic profiles.
    • Lacks the hydrochloride counterion, affecting solubility .
  • Applications : Explored in asymmetric catalysis and as a precursor for bioactive molecules .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) CCS [M+H]⁺ (Ų)
5-Phenylpyrrolidine-2-carboxamide HCl 226.70 ~1.2 Moderate 143.3
(2R-5R)-5-Phenylpyrrolidine-2-carboxylic Acid HCl 227.69 ~0.8 High N/A
5-Trifluoromethyl-pyrrolidine-2-carboxylic Acid HCl 225.59 ~1.5 Low N/A

Notes:

  • The carboxamide group in 5-phenylpyrrolidine-2-carboxamide hydrochloride confers balanced lipophilicity, whereas the carboxylic acid analogues exhibit higher polarity and lower membrane permeability.
  • The trifluoromethyl analogue’s higher LogP aligns with its enhanced lipid solubility, making it more suitable for central nervous system targets .

Biological Activity

5-Phenylpyrrolidine-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxamide functional group. Its molecular structure can influence its interaction with biological targets, leading to various pharmacological effects.

PropertyDescription
Molecular FormulaC12_{12}H14_{14}ClN1_{1}O1_{1}
Molecular Weight227.70 g/mol
SolubilitySoluble in water and organic solvents
Melting PointApproximately 180°C

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial for various central nervous system (CNS) functions.

Key Mechanisms:

  • Receptor Binding: The compound shows potential as a ligand for serotonin receptors, which could be beneficial in treating mood disorders.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines, such as A549 (lung adenocarcinoma), through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity against A549 Cells

CompoundConcentration (µM)Viability (%)
5-Phenylpyrrolidine-2-carboxamide10066
Cisplatin1030

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Although initial screenings showed limited effectiveness against Gram-negative bacteria, it exhibited activity against certain Gram-positive strains.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

Case Studies

  • Anticancer Study : A study involving the treatment of A549 cells with various concentrations of this compound revealed a dose-dependent reduction in cell viability. The compound was compared to standard chemotherapeutics like cisplatin, showing promising results that warrant further investigation into its potential as a cancer therapeutic agent.
  • Antimicrobial Evaluation : In another study focusing on multidrug-resistant strains, the compound was tested against Staphylococcus aureus and showed moderate activity, suggesting it could be a candidate for further development into antimicrobial therapies.

Comparative Analysis with Similar Compounds

When compared to other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and phenazopyridine, this compound demonstrates unique biological profiles due to its specific structural features. These differences can significantly influence their pharmacological activities and therapeutic potentials.

Table 3: Comparison of Biological Activities

CompoundAnticancer Activity (A549)Antimicrobial Activity (S. aureus)
5-Phenylpyrrolidine-2-carboxamideModerateModerate
Pyrrolidine-2,5-dioneLowLow
PhenazopyridineHighModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.